molecular formula C17H24N4O4S B5328752 N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide

N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide

Cat. No. B5328752
M. Wt: 380.5 g/mol
InChI Key: YQIMHTVURQAFTA-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide, also known as BZEPS, is a sulfonamide compound that has been the subject of extensive research in recent years. This compound has been shown to have a range of potential applications in both scientific research and clinical medicine. In We will also discuss future directions for research on this compound.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes or signaling pathways in cells. This may lead to a range of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide for lab experiments is its high potency and selectivity. This makes it a useful tool for studying the role of sulfonamide compounds in biological systems. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide. One area of interest is the development of new synthetic methods for producing the compound, which could improve its yield and purity. Another area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.

Synthesis Methods

The synthesis of N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide involves the reaction of piperidine with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with benzyl chloroformate to form the benzyl carbamate derivative. The final step involves the reaction of the benzyl carbamate derivative with 3-(2-methoxyethyl)-1,2,4-oxadiazol-5-amine to form this compound.

Scientific Research Applications

N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of sulfonamide compounds in biological systems. This compound has also been shown to have potential as a therapeutic agent for the treatment of a range of diseases, including cancer, diabetes, and cardiovascular disease.

properties

IUPAC Name

N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-24-12-10-16-19-17(25-20-16)15-9-5-6-11-21(15)26(22,23)18-13-14-7-3-2-4-8-14/h2-4,7-8,15,18H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIMHTVURQAFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCCCN2S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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